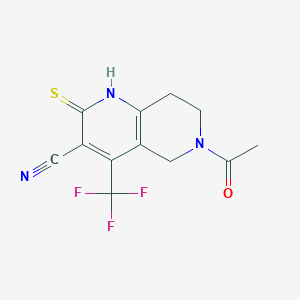

6-acetyl-2-thioxo-4-(trifluoromethyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including condensation and cyclization processes. For instance, 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles were synthesized from cyclohexanones and cyanothioacetamide, showcasing a method that could potentially be adapted for the synthesis of the target compound (Dyachenko et al., 2010).

Molecular Structure Analysis

The structural analysis of similar compounds is often carried out using X-ray diffraction methods, providing detailed insights into their molecular geometry and the arrangement of atoms within the molecule. For example, the structure of a related compound was confirmed, emphasizing the importance of structural analysis in understanding compound properties (Dyachenko et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving related compounds include three-component condensations and reactions with aromatic aldehydes. These reactions highlight the reactivity of the naphthyridine core and its potential for further functionalization (Dyachenko, 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. Detailed studies on related compounds, examining their solvation effects, provide insights into their behavior in different solvents, which is crucial for their application in various fields (Abdel-Latif et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be analyzed through computational methods and experimental techniques. Studies on derivatives of similar compounds have explored their electronic structure and non-linear optical properties, offering a glimpse into the rich chemistry of these molecules (Wazzan & Safi, 2017).

Scientific Research Applications

Synthesis and Biological Activities

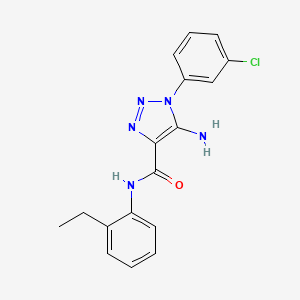

Research on derivatives related to 6-acetyl-2-thioxo-4-(trifluoromethyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile has led to the development of new compounds with potential antimicrobial and antifungal properties. Al-Omran et al. (2002) synthesized derivatives incorporating 1H-benzo-triazole or 1,3,4-thiadiazole, demonstrating their antimicrobial and antifungal activities. The structural establishment of these compounds was based on analytical and spectral data, indicating a significant contribution to the development of new therapeutic agents (Al-Omran, El-Khair, & Mohareb, 2002).

Spectroscopic and Photovoltaic Applications

A novel compound synthesized from 6-methylchromone-3-carbonitrile and 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one demonstrated potential applications in photovoltaic devices. This research, led by Halim et al. (2018), explored its spectroscopic properties and photovoltaic device application, highlighting its utility in renewable energy technologies (Halim et al., 2018).

Chemical Sensing

Daud et al. (2014) reported the synthesis and characterization of a novel acetylide-thiourea, demonstrating its potential as a single molecular chemosensor for carbon monoxide detection. This compound's synthesis and its interaction with CO were thoroughly characterized, suggesting its application in environmental monitoring and safety (Daud et al., 2014).

Molecular Docking and Screening

Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives, conducting in silico molecular docking screenings towards GlcN-6-P synthase. These compounds were evaluated for their antimicrobial and antioxidant activity, indicating their significance in drug discovery and pharmaceutical research (Flefel et al., 2018).

Electrophilic Carbene Intermediates

Pretali et al. (2009) explored the photochemistry of 6-bromo-2-naphthols, leading to the generation of electrophilic carbene intermediates that were trapped by various agents. This study provides insights into the mechanisms of photochemical reactions, offering pathways for the synthesis of complex organic compounds (Pretali et al., 2009).

properties

IUPAC Name |

6-acetyl-2-sulfanylidene-4-(trifluoromethyl)-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3OS/c1-6(19)18-3-2-9-8(5-18)10(12(13,14)15)7(4-16)11(20)17-9/h2-3,5H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIJAHPHYNTYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C(=C(C(=S)N2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-2-thioxo-4-(trifluoromethyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4584081.png)

![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)

![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)

![4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole](/img/structure/B4584136.png)

![[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4584159.png)

![N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)

![3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide](/img/structure/B4584171.png)

![2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4584184.png)